molecular formula C6H6NNaO4 B599773 Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 117957-44-5

Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No. B599773
CAS RN: 117957-44-5
M. Wt: 179.107
InChI Key: UXDNAXJYJHKJQA-WINKWTMZSA-M
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Description

“Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate” is also known as "(3S,5S)-carbapenam-3-carboxylate" . It is a chemical compound that is part of the carbapenam family .


Synthesis Analysis

The synthesis of similar structures like bicyclo[2.2.1]heptane-1-carboxylates has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This process allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “(3S,5S)-carbapenam-3-carboxylate” is based on a bicyclo[3.2.0]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Chemical Reactions Analysis

The chemical reactions involving similar structures like bicyclo[2.2.1]heptane-1-carboxylates involve a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,5S)-carbapenam-3-carboxylate” include a molecular formula of C7H8NO3 and an average mass of 154.144 Da .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . More research is needed to explore the potential applications of “Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate” and similar structures in the field of drug discovery.

Mechanism of Action

Target of Action

The primary target of Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate is β-lactamase, an enzyme produced by certain bacteria that provides resistance to β-lactam antibiotics . The compound acts as a β-lactamase inhibitor .

Mode of Action

Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate, similar to other clavam metabolites, contains a β-lactam ring in its structure . This β-lactam ring binds irreversibly to β-lactamases, preventing them from inactivating certain β-lactam antibiotics . This action renders β-lactamase-producing pathogens sensitive to β-lactam antibiotics .

Biochemical Pathways

The biosynthesis of Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate involves a series of reactions. Egan et al. proposed a mechanism by which clavaminic acid would be converted into an aldehyde intermediate via decarboxylation and deamination, and from there into 2-formyloxymethylclavam, 2-hydroxymethylclavam, and Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate by oxidation and hydrolysis reactions .

Pharmacokinetics

The pharmacokinetics of Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[32It is known that the compound is a product of fermentations by streptomyces spp

Result of Action

The result of the action of Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate is the inhibition of β-lactamase activity, which allows β-lactam antibiotics to exert their antibacterial effects . This results in the sensitivity of β-lactamase-producing pathogens to β-lactam antibiotics .

Action Environment

The action of Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate is influenced by the environment in which it is present. The compound is a product of fermentations by Streptomyces spp , suggesting that it may be most effective in environments where these bacteria are present

properties

IUPAC Name

sodium;(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4.Na/c8-4-1-5-7(4)2-3(11-5)6(9)10;/h3,5H,1-2H2,(H,9,10);/q;+1/p-1/t3-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDNAXJYJHKJQA-WINKWTMZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2N(C1=O)CC(O2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2N(C1=O)C[C@H](O2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747359
Record name Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate

CAS RN

117957-44-5
Record name Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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